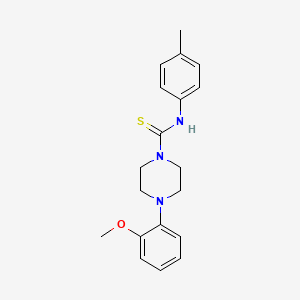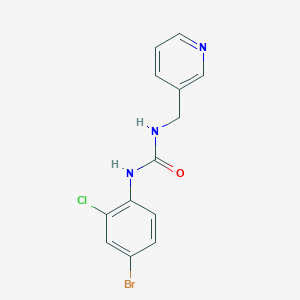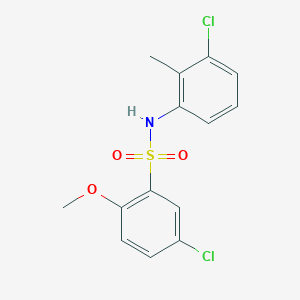
4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide is a chemical compound that belongs to the class of piperazine derivatives. It is also known as MeOPP and has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the activity of the enzymes responsible for the metabolism of neurotransmitters such as serotonin and dopamine. It has also been found to increase the levels of GABA, an inhibitory neurotransmitter, in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide in lab experiments is its ability to modulate the activity of neurotransmitters. This makes it a useful tool for studying the role of neurotransmitters in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide. One of the areas of interest is its potential use as a therapeutic agent for various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and to determine its efficacy and safety in clinical trials. Another area of interest is its potential use as a research tool for studying the role of neurotransmitters in various physiological and pathological conditions. Additionally, further research is needed to explore its potential applications in other fields such as drug discovery and agriculture.
Conclusion:
In conclusion, 4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide is a chemical compound that has been extensively studied for its potential applications in various fields. It exhibits a wide range of biological activities and has been found to modulate the activity of neurotransmitters. Further research is needed to fully understand its mechanism of action and to determine its potential applications in various fields.
Synthesis Methods
The synthesis of 4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide involves the reaction of 2-methoxyaniline and 4-methylphenyl isothiocyanate in the presence of a base. The reaction yields the desired product in good yield and purity.
Scientific Research Applications
4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects.
properties
IUPAC Name |
4-(2-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-15-7-9-16(10-8-15)20-19(24)22-13-11-21(12-14-22)17-5-3-4-6-18(17)23-2/h3-10H,11-14H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGSNSBEFLLLGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-{[3-(5-methyl-2-furyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5858678.png)
![1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5858686.png)
![4-amino-N'-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5858694.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-methylurea](/img/structure/B5858707.png)
![6-{[cyclohexyl(methyl)amino]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5858724.png)

![ethyl [(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5858747.png)
![N-(tert-butyl)-2-{[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5858749.png)
![2-(2,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5858755.png)
